![molecular formula C10H11N3O5 B11734558 (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid](/img/structure/B11734558.png)
(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2S)-2-{[(3-nitrofenil)carbamoil]amino}propanoico es un compuesto de interés en diversos campos científicos debido a su estructura química y propiedades únicas. Este compuesto presenta un grupo nitrofenilo unido a un grupo carbamoilamino, que a su vez está conectado a un esqueleto de ácido propanoico. La estereoquímica del compuesto se denota mediante la configuración (2S), lo que indica la disposición espacial de los sustituyentes alrededor del centro quiral.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido (2S)-2-{[(3-nitrofenil)carbamoil]amino}propanoico generalmente implica los siguientes pasos:
Formación del Intermediario Carbamoyl: El paso inicial implica la reacción de 3-nitroanilina con un agente carbamoilante adecuado, como fosgeno o carbonildiimidazol, para formar el 3-nitrofenilcarbamato.
Acoplamiento con Aminoácido: El intermedio carbamato se acopla entonces con un derivado de aminoácido apropiado, como la (S)-alanina, utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC) en presencia de una base como trietilamina.
Hidrólisis: El paso final implica la hidrólisis de los grupos protectores de éster o amida para producir el compuesto objetivo, ácido (2S)-2-{[(3-nitrofenil)carbamoil]amino}propanoico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares, pero a mayor escala, utilizando reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para una síntesis eficiente a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido (2S)-2-{[(3-nitrofenil)carbamoil]amino}propanoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro puede reducirse a un grupo amino mediante agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Reducción: El grupo nitro puede reducirse a un grupo amino mediante agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo nitro puede sustituirse por otros grupos funcionales mediante reacciones de sustitución aromática nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Se puede utilizar peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.
Reducción: Gas hidrógeno con un catalizador de paladio o borohidruro de sodio en presencia de un disolvente adecuado.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de derivados de nitroso o hidroxilamina.
Reducción: Formación de derivados de 3-aminofenilo.
Sustitución: Formación de derivados fenilo sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido (2S)-2-{[(3-nitrofenil)carbamoil]amino}propanoico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por su potencial actividad biológica, incluida la inhibición enzimática y la interacción con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, como los efectos antiinflamatorios o antimicrobianos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del ácido (2S)-2-{[(3-nitrofenil)carbamoil]amino}propanoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo nitrofenilo puede participar en diversas interacciones, incluidos los enlaces de hidrógeno y la apilamiento π-π, lo que puede modular la actividad de la molécula diana. El grupo carbamoilamino puede formar enlaces covalentes con residuos nucleofílicos en el sitio activo de las enzimas, lo que lleva a la inhibición o activación de la actividad enzimática.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido (2S)-2-{[(4-nitrofenil)carbamoil]amino}propanoico: Estructura similar, pero con el grupo nitro en la posición para.
Ácido (2S)-2-{[(2-nitrofenil)carbamoil]amino}propanoico: Estructura similar, pero con el grupo nitro en la posición orto.
Ácido (2S)-2-{[(3-clorofenil)carbamoil]amino}propanoico: Estructura similar, pero con un grupo cloro en lugar de un grupo nitro.
Singularidad
La posición única del grupo nitro en el ácido (2S)-2-{[(3-nitrofenil)carbamoil]amino}propanoico confiere propiedades electrónicas y estéricas distintas, lo que influye en su reactividad y su interacción con los objetivos moleculares. Esto lo convierte en un compuesto valioso para estudiar las relaciones estructura-actividad y desarrollar nuevas entidades químicas con propiedades deseadas.
Propiedades
Fórmula molecular |
C10H11N3O5 |
|---|---|
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
(2S)-2-[(3-nitrophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1 |
Clave InChI |
DZPYKYTXQZEIAJ-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canónico |
CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11734480.png)
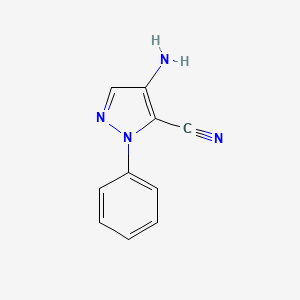
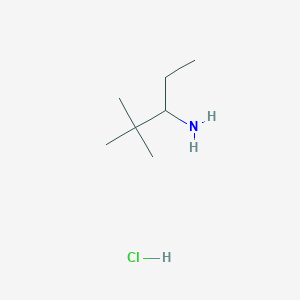
![3-cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734498.png)
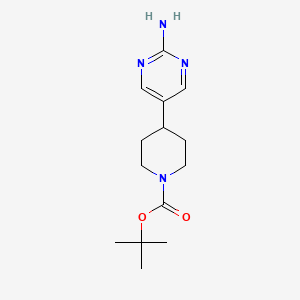
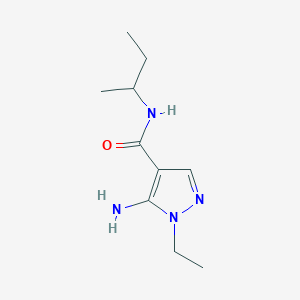
![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B11734527.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734535.png)
![butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734536.png)
![(2E)-2-[(carbamoylamino)imino]acetic acid](/img/structure/B11734541.png)
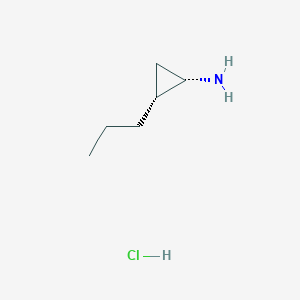
![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734553.png)
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734560.png)
